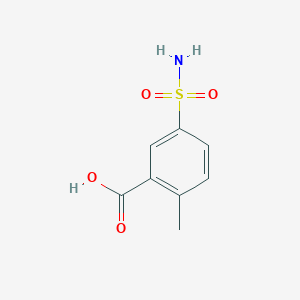

2-Methyl-5-sulfamoylbenzoic acid

Descripción

2-Methyl-5-sulfamoylbenzoic acid, with the chemical formula C₈H₉NO₄S, is a white crystalline solid. nih.gov Its structure is defined by a benzoic acid core with a methyl group at the second position and a sulfamoyl group (-SO₂NH₂) at the fifth position. This specific substitution pattern is crucial to its chemical reactivity and its utility as a building block in the synthesis of more complex molecules.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₄S |

| Molar Mass | 215.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 20532-14-3 |

| Monoisotopic Mass | 215.02522894 Da |

Data sourced from PubChem. nih.gov

The presence of the sulfamoyl group places this compound firmly within the broad and historically significant class of sulfonamides. Sulfonamide-based compounds are a cornerstone of medicinal chemistry, widely recognized for their diverse pharmacological activities. mdpi.com This class of compounds is characterized by the -SO₂NR₂ functional group, which acts as a versatile pharmacophore. The sulfonamide moiety is a key feature in numerous therapeutic agents, including diuretics, and inhibitors of enzymes like carbonic anhydrase and VEGFR-2. mdpi.comacs.org

The development of sulfonamide chemistry has led to the creation of drugs that target various physiological pathways. For instance, sulfonamides are critical components in the design of inhibitors for bacterial enzymes such as biotin (B1667282) protein ligase, highlighting their importance in the ongoing search for new antibiotics. nih.govacs.org The acidic nature of the sulfonamide proton can be crucial for its interaction with biological targets. nih.gov

The primary significance of this compound in research lies in its role as a key intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a sulfonamide group, allows it to participate in a wide range of chemical reactions.

In the context of medicinal chemistry, benzoic acid derivatives containing a sulfonamide group are foundational structures for a class of diuretics known as loop diuretics. emu.edu.tr These drugs act by inhibiting sodium reabsorption in the renal tubules. nih.govcvpharmacology.com The specific substitution pattern on the benzoic acid ring is critical for diuretic activity. For example, the relative positions of the acidic group (like a carboxylic acid), the sulfonamide group, and other substituents determine the potency and efficacy of the resulting diuretic agent. emu.edu.tr While not a therapeutic agent itself, this compound serves as a precursor or a structural analogue in the synthesis and study of such compounds.

Current research involving sulfonamide-based benzoic acids continues to be an active area. The focus extends beyond diuretics to include the development of inhibitors for various enzymes implicated in disease. A significant area of investigation is the design of inhibitors for carbonic anhydrases (CAs), particularly isoforms that are overexpressed in tumors. acs.org The sulfonamide group is a classic zinc-binding group that potently inhibits these enzymes.

Furthermore, research into sulfonamide derivatives explores their potential as anticancer agents by targeting pathways like the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com The structural framework of this compound provides a scaffold that can be chemically modified to create libraries of new compounds for screening against various biological targets. Researchers are also exploring novel synthetic routes to produce sulfamoylbenzoic acid derivatives more efficiently, as seen in patent literature describing improved methods for intermediates of antipsychotic drugs. google.com This indicates an ongoing industrial and academic interest in optimizing the synthesis of this class of compounds for broader applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQKQQQUJXXYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388157 | |

| Record name | 2-methyl-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20532-14-3 | |

| Record name | 2-methyl-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Methyl-5-sulfamoylbenzoic Acid

The preparation of this compound typically involves a multi-step synthetic sequence, starting from readily available precursors. The key transformations include the introduction of the sulfamoyl group onto an aromatic ring and subsequent modifications.

Multi-step Synthesis Protocols

A common and established route for synthesizing compounds structurally analogous to this compound, such as methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), involves a four-step process starting from a substituted benzoic acid. researchgate.net This general strategy can be adapted for the synthesis of this compound, likely commencing with 2-methylbenzoic acid (o-toluic acid).

The probable synthetic pathway would involve:

Chlorosulfonation: The starting material, 2-methylbenzoic acid, is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring.

Amination: The resulting 2-methyl-5-chlorosulfonylbenzoic acid is then treated with an amine source, typically ammonia, to form the sulfamoyl group (-SO₂NH₂).

Purification: The final product, this compound, is then purified through standard techniques such as recrystallization.

A similar multi-step synthesis is employed for producing 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, which involves etherification, sulfonyl chlorination, amination, and esterification. researchgate.net

Key Intermediates and Reaction Conditions

The synthesis of this compound proceeds through key intermediates, with specific reaction conditions being crucial for achieving high yields and purity. Drawing parallels from the synthesis of similar compounds, the following intermediates and conditions are noteworthy. researchgate.net

A key intermediate in the synthesis is 2-methyl-5-chlorosulfonylbenzoic acid . The formation of this intermediate via chlorosulfonation of 2-methylbenzoic acid is a critical step. In related syntheses, the molar ratio of the benzoic acid derivative to chlorosulfonic acid is optimized to maximize the yield of the sulfonyl chloride. researchgate.net

The subsequent amination step to form the sulfamoyl group is also highly dependent on reaction conditions. The choice of solvent and the concentration of the aminating agent are important factors.

The table below outlines the typical reaction conditions for the synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, which can be considered indicative for the synthesis of this compound. researchgate.net

| Reaction Step | Reactants | Key Reagents | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

| Etherification | Salicylic (B10762653) acid | Dimethyl sulfate, Sodium hydroxide | - | - | - | 92.6 |

| Sulfonyl Chloride Formation | 2-Methoxybenzoic acid | Chlorosulfonic acid | 1:5 | - | - | 95.7 |

| Amination | 2-Methoxy-5-chlorosulfonylbenzoic acid | Ammonia | - | - | - | 75.8 |

| Esterification | 2-Methoxy-5-aminosulfonylbenzoic acid | Methanol (B129727), Sulfuric acid | 1:55:1.1 | - | - | 97.4 |

This table presents data for the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a structurally related compound. researchgate.net

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally friendly synthetic methods have led to the exploration of greener alternatives. For instance, a method for preparing 2-methoxy-5-sulfamoyl methyl benzoate has been developed that boasts a shorter process, high yield, good quality, and is environmentally friendly, making it suitable for large-scale industrial production. patsnap.com This approach focuses on minimizing waste and the use of hazardous reagents. patsnap.com

Another green approach in a related synthesis involves the use of a novel technique that avoids the separation difficulties and hazardous operations associated with traditional methods for producing 2-methoxy-5-aminosulfonylbenzoic acid methyl ester. google.com While specific green chemistry protocols for this compound are not extensively documented, the principles applied in the synthesis of its analogs suggest a trend towards cleaner production methods.

Derivatization Strategies of the Core Structure

The core structure of this compound offers two primary sites for chemical modification: the carboxy group and the sulfamoyl moiety. These derivatizations are crucial for tuning the compound's physicochemical properties and for its application in various fields.

Esterification of the Carboxy Group

The carboxylic acid group of this compound can be readily converted to an ester. This transformation is often a key step in the synthesis of more complex molecules.

Fischer Esterification: A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This is an equilibrium-driven reaction, and the use of a large excess of the alcohol can drive the reaction towards the ester product. masterorganicchemistry.com For example, refluxing a benzoic acid derivative in methanol with concentrated sulfuric acid is a standard procedure for synthesizing the corresponding methyl ester. nih.govtcu.edu

Steglich Esterification: For substrates that are sensitive to strongly acidic conditions, the Steglich esterification offers a milder alternative. nih.govorganic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. nih.govorganic-chemistry.org

The table below summarizes common esterification methods applicable to this compound.

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction, requires excess alcohol or removal of water. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. nih.govorganic-chemistry.org |

| Thionyl Chloride Method | Thionyl chloride, Alcohol | Two-step process involving the formation of an acid chloride intermediate. commonorganicchemistry.com |

| Alkylation | Alkyl halide (e.g., MeI), Base | Direct alkylation of the carboxylate salt. commonorganicchemistry.com |

Modifications at the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) provides another handle for derivatization, allowing for the introduction of various substituents on the nitrogen atom.

N-Alkylation: The nitrogen atom of the sulfamoyl group can be alkylated using various methods. For instance, N-alkylation of amides with benzyl (B1604629) alcohol has been achieved using a nickel-based catalyst. researchgate.net This type of transformation allows for the introduction of alkyl groups onto the sulfonamide nitrogen.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through cross-coupling reactions. Nickel-catalyzed N-arylation of sulfamides with aryl bromides has been reported, proceeding at room temperature under visible light irradiation. chemrxiv.org This method provides a route to N-aryl sulfamides. Another approach involves the palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides. researchgate.net Rhodium-catalyzed arylation of N-tosylaldimines has also been demonstrated, offering a pathway to enantiomerically enriched diarylmethylamines. nih.gov

These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of compounds with potentially valuable properties.

Introduction of Halogen Substituents

The introduction of halogen atoms onto the aromatic ring of benzoic acid derivatives is a common strategy to modulate their chemical properties. While direct halogenation of this compound is not extensively documented in readily available literature, the halogenation of its precursors, such as 2-methylbenzoic acid, provides insight into potential synthetic routes.

For instance, the bromination of 2-methylbenzoic acid can be achieved using bromine in the presence of a strong acid like concentrated sulfuric acid. This reaction typically yields a mixture of isomers, with the position of bromination being directed by the existing substituents. Another method involves the use of 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione in concentrated sulfuric acid, which has been shown to effectively brominate 2-methylbenzoic acid.

These methods suggest that direct halogenation of this compound would likely result in the substitution at the positions activated by the methyl and sulfamoyl groups, although the precise regioselectivity would need to be determined experimentally.

Formation of Schiff Bases and Oxime Esters

The carboxylic acid moiety of this compound can be a starting point for the synthesis of various derivatives, including Schiff bases and oxime esters, though this typically involves multi-step sequences.

Schiff Bases: Schiff bases are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). nih.govacs.org Therefore, to form a Schiff base from this compound, the carboxylic acid would first need to be converted into a carbonyl-containing derivative, or an amino group would need to be introduced elsewhere in the molecule which could then react with a separate carbonyl compound. A common route involves the reaction of an aldehyde or ketone with a primary amine, often under acid or base catalysis with heating. nih.gov For example, new Schiff base ligands have been synthesized from the reaction of folic acid and boric acid with 4-Nitrobenzaldehyde. nih.gov

Oxime Esters: The synthesis of oxime esters can be achieved through several methods. A two-step procedure involves the formation of an oxime from an aldehyde or ketone with hydroxylamine, followed by esterification of the oxime with a carboxylic acid. rjptonline.org More direct, visible-light-mediated, multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters have also been developed to produce oxime esters. rjptonline.org Recently, a library of oxime ester derivatives of a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, was synthesized, demonstrating the feasibility of creating such derivatives from sulfamoylbenzoic acids. masterorganicchemistry.com

Mechanistic Studies of Synthesis and Derivatization

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

The synthesis of sulfamoylbenzoic acid analogues often involves standard reactions for which the mechanisms are well-established. For example, the formation of an amide bond to create the sulfamoyl group typically proceeds via the reaction of a sulfonyl chloride with an amine.

The mechanism of Schiff base formation is a well-studied process involving two main stages: nucleophilic addition and dehydration. tcu.edu The reaction is typically initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. tcu.edu This is often followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the imine, or Schiff base. tcu.edu The removal of water from the reaction mixture can drive the equilibrium towards the formation of the product. tcu.edu

The formation of oxime esters from carboxylic acids involves an initial esterification step. The Fischer esterification, for example, is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Isotope-labeling studies have shown that the C-OH bond of the carboxylic acid is broken during this process. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the alcohol. This is followed by proton transfer and the elimination of water to form the ester.

Coordination Chemistry and Metal Complex Formation

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-Methyl-5-sulfamoylbenzoic acid, often referred to as 2-methoxy-5-sulfamoylbenzoic acid (HMeOsba or Hsba), has been a subject of significant research. These studies often involve the reaction of the acid with various metal salts, sometimes in the presence of other ligands, to form a diverse range of coordination compounds.

Copper(II) Complexes of 2-Methoxy-5-sulfamoylbenzoic Acid and Derivatives

A variety of copper(II) complexes with 2-methoxy-5-sulfamoylbenzoic acid have been synthesized and characterized. For instance, novel Cu(II) complexes have been prepared, including a dinuclear complex, [Cu₂(MeOsba)₄(H₂O)₂], and mononuclear complexes such as [Cu(MeOsba)₂(2a5mp)₂]·3H₂O, where 2a5mp is 2-amino-5-methylpyridine. bohrium.com In another study, a new Cu(II) complex of 2-methoxy-5-sulfamoylbenzoic acid (Hsba) was synthesized, along with eight new mixed-ligand Cu(II) complexes using Hsba and various 2-aminopyridine (B139424) derivatives. mjcce.org.mkresearchgate.net These derivatives include 2,3-diaminopyridine (B105623) (2,3dap), 2,3-diamino-5-bromopyridine (B182523) (2,3da5Brp), and others. mjcce.org.mkresearchgate.net

The synthesis of these complexes often involves refluxing the reactants. bohrium.com The resulting compounds are typically characterized by a range of analytical techniques to determine their structure and properties. bohrium.commjcce.org.mk The interaction of Cu(II) with phenoxyalkanoic acids in the presence of nitrogen-donor heterocyclic ligands like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridylamine (bipyam) has also been explored, leading to the formation of both dinuclear and mononuclear complexes. nih.govresearchgate.net Furthermore, the synthesis of Cu(II) complexes with Schiff base ligands derived from components like 4-hydroxy-3-methoxybenzaldehyde and 5-nitropyridine-2-amine has been reported, often in a 2:1 ligand-to-metal molar ratio. nih.gov

Other Transition Metal Complexes

Beyond copper, 2-methoxy-5-sulfamoylbenzoic acid and its derivatives have been used to synthesize complexes with other transition metals. For example, research has been conducted on the synthesis of new series of transition metal complexes of Cu(II), Ni(II), Co(II), and Zn(II) using Schiff bases derived from compounds like 4-aminoantipyrine (B1666024) and benzaldehyde. researchgate.net The synthesis of Cu(II) and Zn(II) complexes with Schiff base ligands has also been a focus, with the resulting complexes being characterized by various spectroscopic and analytical methods. nih.gov

Proton Transfer Salts

The formation of proton transfer salts involving 2-methoxy-5-sulfamoylbenzoic acid has also been investigated. These compounds are typically formed through the reaction of the acid with an amine, resulting in the transfer of a proton from the carboxylic acid group to the amine. This creates an ionic pair consisting of a carboxylate anion and a protonated amine cation. While direct synthesis of proton transfer salts of 2-methoxy-5-sulfamoylbenzoic acid is not extensively detailed in the provided results, the formation of such salts is a common reaction for carboxylic acids and is a plausible area of study for this compound.

Structural Elucidation of Coordination Compounds

The structures of the synthesized metal complexes and proton transfer salts are determined using a combination of spectroscopic and analytical techniques.

Spectroscopic Techniques (FT-IR, UV-Vis, NMR, AAS)

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for characterizing these complexes. The FT-IR spectra provide information about the coordination of the ligand to the metal ion. For instance, shifts in the vibrational frequencies of the carboxylate and sulfamoyl groups in the ligand upon complexation can indicate their involvement in bonding. bohrium.commjcce.org.mkresearchgate.net The presence of water molecules in the complexes can also be identified by characteristic bands in the FT-IR spectrum. nih.gov In some cases, weak bands in the far-IR region can be attributed to the M-O and M-N stretching vibrations, confirming coordination. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the metal complexes. The absorption bands observed in the UV-Vis spectra can provide information about the geometry of the coordination environment around the metal ion. bohrium.commjcce.org.mkresearchgate.net For copper(II) complexes, the d-d transitions typically appear in the visible region of the spectrum and can be indicative of a distorted octahedral or square-pyramidal geometry. researchgate.netdocbrown.info Ligand-to-metal charge transfer (LMCT) bands can also be observed. ufs.ac.zamdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is valuable for characterizing the ligands and their proton transfer salts. nih.gov In the case of diamagnetic complexes, NMR can provide detailed information about the structure of the complex in solution. For Schiff base complexes, the disappearance of the phenolic proton signal and shifts in the azomethine proton and carbon signals upon complexation confirm coordination to the metal ion. nih.gov

Atomic Absorption Spectroscopy (AAS): Atomic Absorption Spectroscopy is employed to determine the metal content in the synthesized complexes, providing quantitative evidence for the proposed stoichiometry. bohrium.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized complexes. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the calculated values for the proposed formula to confirm the composition of the compound. bohrium.commjcce.org.mkresearchgate.net This data is essential for verifying the successful synthesis of the desired metal complex.

Table 1: Elemental Analysis Data for Selected Copper(II) Complexes of 2-Methoxy-5-sulfamoylbenzoic Acid Derivatives researchgate.net

| Compound | Formula | Calculated (%) | Found (%) |

| 4 | CHClNOSCu | C, 37.65; H, 3.67; N, 7.67; S, 13.51; Cu, 7.73 | C, 37.65; H, 3.65; N, 7.66; S, 13.51; Cu, 7.73 |

| 5 | CHNOSCu | C, 51.00; H, 4.02; N, 12.20; S, 6.99; Cu, 6.92 | C, 51.00; H, 4.02; N, 12.21; S, 6.99; Cu, 6.92 |

Magnetic Susceptibility and Molar Conductivity

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn provides insights into the metal's oxidation state and the geometry of the coordination sphere. Similarly, molar conductivity measurements in solution help to establish whether the complex is an electrolyte or a non-electrolyte, indicating whether the anionic components are coordinated to the metal center or exist as counter-ions.

Unfortunately, no experimental data for the magnetic susceptibility or molar conductivity of metal complexes specifically involving this compound could be located in the surveyed literature.

X-ray Crystallography of Complexes

A comprehensive search for crystallographic data of metal complexes of this compound did not yield any specific results. While studies on analogous molecules such as 2,4-dichloro-5-sulfamoylbenzoic acid have reported the crystal structures of their coordination polymers, similar information for the title compound is absent from the available scientific databases.

Ligand Design Principles in Metal Complexation

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties for applications in catalysis, materials science, and medicine. The principles of ligand design involve considering factors such as the nature and number of donor atoms, the flexibility of the ligand backbone, and the presence of functional groups that can influence the electronic and steric environment of the metal center.

This compound embodies several key ligand design principles:

Multifunctionality: The presence of both a carboxylate and a sulfonamide group provides multiple potential coordination sites, allowing for versatile binding modes. This can lead to the formation of complexes with varying nuclearity and dimensionality, from simple mononuclear species to complex three-dimensional coordination polymers.

Bridging Capability: Both the carboxylate and sulfonamide groups can act as bridging ligands, connecting two or more metal centers. This is a crucial feature for the construction of extended structures like metal-organic frameworks (MOFs).

Hydrogen Bonding: The N-H protons of the sulfonamide group and the O-H of the carboxylic acid can participate in hydrogen bonding. These interactions can play a significant role in directing the self-assembly of supramolecular structures and stabilizing the crystal packing of the resulting complexes.

Steric and Electronic Tuning: The methyl group on the benzene (B151609) ring can influence the steric environment around the coordination sites. Furthermore, the electronic properties of the aromatic ring, modified by the electron-withdrawing sulfamoyl group and the electron-donating methyl group, can affect the acidity of the carboxylic acid and the donor strength of the coordinating atoms, thereby influencing the stability and reactivity of the metal complexes.

While these principles suggest that this compound is a highly promising ligand for the synthesis of novel coordination compounds, the lack of empirical data underscores the need for future research in this area. The synthesis and characterization of its metal complexes would undoubtedly contribute to a deeper understanding of the structure-property relationships in coordination chemistry and potentially lead to the discovery of new materials with interesting magnetic, electronic, or catalytic properties.

Biological and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies of 2-Methyl-5-sulfamoylbenzoic Acid Derivatives

The biological efficacy of compounds derived from this compound is highly dependent on the nature and position of chemical groups attached to the benzene (B151609) ring. Structure-activity relationship (SAR) studies are crucial in optimizing these derivatives for specific biological targets.

Research into derivatives of methyl 5-sulfamoyl-benzoates has demonstrated that the position and characteristics of substituents significantly influence binding affinity and selectivity, particularly for enzymes like carbonic anhydrase (CA).

The placement of substituents at the ortho-position (adjacent to the primary functional group) can enhance selectivity for certain enzyme isoforms like CAIX and CAXII, which have a narrower entrance to their active sites. mdpi.com Studies involving the introduction of bulky groups at either the ortho- or para-positions have been conducted to analyze the effects of substituent position, size, and flexibility. mdpi.com

For instance, in a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, the transition of a substituent from the para- to the ortho-position was found to be favorable for binding to CAIX. mdpi.com However, the impact on binding affinity for other isoforms, such as CAI, was less favorable. A change in the position of more flexible substituents had a smaller negative effect on CAI binding affinity compared to the repositioning of a rigid cyclohexyl group. mdpi.com Furthermore, compounds with less flexible substituents, such as certain halo- and cyclohexyl-derivatives, often exhibited higher binding affinity than those with more flexible chains. mdpi.com

Receptor and Enzyme Targeting

Derivatives of this compound have been investigated for their ability to interact with several important classes of receptors and enzymes, highlighting the compound's versatile scaffold.

Lysophosphatidic acid (LPA) is a lipid mediator that interacts with multiple G protein-coupled receptors (GPCRs) to regulate crucial cellular processes, including cell survival. acs.org The LPA₂ receptor subtype, in particular, is known to mediate protective effects in the gastrointestinal tract. nih.gov

In this context, analogues of sulfamoyl benzoic acid (SBA) have been synthesized and identified as the first specific agonists for the LPA₂ receptor, with some derivatives demonstrating subnanomolar activity. acs.orgnih.gov These non-lipid compounds represent a significant development, as they offer selectivity for LPA₂ while also inhibiting the LPA₃ receptor. acs.org The development of an experimental SAR for these SBA analogues has been supported by computational docking analyses, providing a rational basis for their observed specificity and potency at the LPA₂ ligand-binding pocket. nih.gov

The primary sulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes, including pH regulation and cancer. nih.govmdpi.com Derivatives of this compound, specifically methyl 5-sulfamoyl-benzoates, have been designed as potent CA inhibitors. nih.gov

These compounds have been tested against a full panel of 12 human CA isozymes. mdpi.com Variations of substituents on the benzenesulfonamide (B165840) ring have led to compounds with exceptionally high binding affinity and selectivity for CAIX, an isoform highly overexpressed in many solid tumors. nih.gov One such derivative, compound 4b (Methyl 2-bromo-4-(1-methyl-1H-pyrazol-4-yl)-5-sulfamoylbenzoate), exhibited a dissociation constant (Kd) of 0.12 nM for CAIX and over 100-fold selectivity against other CA isozymes. nih.gov X-ray crystallography has confirmed the binding mode of these inhibitors, revealing the structural basis for their high affinity and selectivity towards CAIX. nih.gov

Sulpiride (B1682569) is an antipsychotic medication that functions as a selective antagonist of D₂ and D₃ dopamine (B1211576) receptors. abcam.comnih.gov The manufacturing process of sulpiride can result in the formation of various impurities. Structurally related compounds, such as 2-methoxy-5-sulfamoylbenzoic acid and its methyl ester, are recognized as official impurities of sulpiride. pharmaffiliates.compharmaffiliates.com Given that sulpiride's therapeutic action is based on dopamine receptor blockade, its impurities, which share a similar sulfamoylbenzoic acid core, are closely monitored. The active enantiomer, (S)-(-)-Sulpiride, is a selective D₂-like dopamine antagonist. rndsystems.com

Antimicrobial Activity

Investigations into the antimicrobial properties of sulfamoylbenzoic acid derivatives have shown promising results. In one study, new salts derived from 2-methoxy-5-sulfamoylbenzoic acid and their corresponding Cu(II) complexes were synthesized and evaluated for their activity against a panel of bacteria and yeasts. indexacademicdocs.org

The study revealed that all tested compounds exhibited some level of activity. Notably, the parent acid, 2-methoxy-5-sulfamoylbenzoic acid (Hsba), and one of its copper complexes showed the best activity against Pseudomonas aeruginosa and Listeria monocytogenes. indexacademicdocs.org Another salt derivative demonstrated significant potency against Bacillus subtilis. indexacademicdocs.org These findings suggest that the sulfamoylbenzoic acid scaffold can be a valuable starting point for developing new antimicrobial agents.

Antibacterial Efficacy

Comprehensive searches of scientific literature and databases did not yield specific studies evaluating the antibacterial efficacy of this compound against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Bacillus subtilis, or Listeria monocytogenes. While research into the antibacterial properties of various benzoic acid derivatives exists, data focusing solely on this compound is not available in the reviewed sources. nih.govnih.govimet2000-pal.org Therefore, no quantitative data, such as Minimum Inhibitory Concentrations (MIC) or zone of inhibition measurements, can be presented for this specific compound against the indicated bacterial strains.

Antifungal Efficacy

Similarly, dedicated studies on the antifungal efficacy of this compound against Candida albicans, Candida parapsilosis, and Candida krusei were not found in the conducted literature search. unideb.hunih.govnih.gov Investigations into the antifungal potential of other benzoic acid derivatives have been reported, but specific data for this compound is currently unavailable. Consequently, no data tables on its antifungal activity can be provided.

Toxicological Assessment of this compound and its Derivatives

Acute and Subchronic Toxicity Studies

Specific acute and subchronic oral toxicity studies for this compound in rats could not be located in the reviewed scientific literature. nih.govnih.govnih.gov While general toxicological data exists for other chemical compounds, and some studies detail the effects of other benzoic acid derivatives, this information is not directly applicable to this compound. epa.gov Therefore, no data on parameters such as LD50 (Lethal Dose, 50%) or No-Observed-Adverse-Effect Level (NOAEL) from such studies can be reported for this specific compound.

Organ-Specific Toxicity

There is a lack of specific research on the organ-specific toxicity of this compound, particularly concerning the hepatorenal system. Toxicological assessments of other compounds have shown effects on the liver and kidneys, but these findings cannot be extrapolated to this compound without direct empirical evidence. No histopathological findings or organ-specific toxicity data for this compound were identified.

Mutagenicity Studies

No specific mutagenicity studies, such as the Ames test, for this compound were found in the performed search of scientific databases. researchgate.netresearchgate.netnih.govnih.gov While in silico predictions for related structures may exist, experimental data on the mutagenic potential of this compound is not available.

Carcinogenicity Assessment

A carcinogenicity assessment for this compound has not been documented in the available literature. frontiersin.orgnih.gov Long-term bioassays in animal models to determine the carcinogenic potential of this specific compound have not been reported. Therefore, there is no information to present regarding its classification by agencies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).

Hazard Classification (e.g., GHS Classification)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazardous properties of chemical substances. According to information aggregated by the European Chemicals Agency (ECHA) and available in the PubChem database, this compound is classified with the following hazards. nih.gov

The GHS classification indicates that this compound is a warning-level hazard, primarily associated with irritant properties. nih.gov It is not classified as a substance with reproductive toxicity based on the available data. thermofisher.comnih.gov

Table 1: GHS Classification of this compound nih.gov

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Table 2: GHS Pictogram and Signal Word for this compound nih.gov

| Pictogram | Signal Word |

|---|---|

|

Warning |

Precautionary statements associated with the handling of this compound include avoiding breathing dust, washing skin thoroughly after handling, using only in well-ventilated areas, and wearing protective gloves and eye protection. thermofisher.com

Analytical Methodologies for Characterization and Quantification

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Methyl-5-sulfamoylbenzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. While specific experimental spectra for this exact compound are not widely published, predictions based on its structure and data from analogous compounds, such as p-sulfamoylbenzoic acid, allow for an accurate estimation of its spectral characteristics. chemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic protons of the carboxyl and sulfamoyl groups. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 7.5-8.2 ppm) due to their distinct chemical environments and spin-spin coupling. The methyl group protons would yield a singlet further upfield, while the carboxylic acid and sulfonamide protons would appear as broad singlets that are often exchangeable with deuterium (B1214612) oxide (D₂O). hmdb.carsc.org

¹³C NMR: The carbon-13 NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the compound's asymmetry. docbrown.infodocbrown.info The carbonyl carbon of the carboxylic acid would be the most downfield signal. The six aromatic carbons would have chemical shifts in the typical aromatic region, with variations caused by the different substituents (-CH₃, -COOH, -SO₂NH₂). The methyl carbon would appear at the highest field.

Table 1: Predicted NMR Data for this compound

| NMR Type | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H NMR | -CH ₃ | ~2.5 |

| Ar-H | 7.5 - 8.2 | |

| -SO₂NH ₂ | Broad, variable | |

| -COOH | Broad, variable (>10) | |

| ¹³C NMR | -C H₃ | ~20 |

| Ar-C | 125 - 145 | |

| -C OOH | >170 |

Mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation analysis.

MS and High-Resolution Mass Spectrometry (HRMS): These methods provide the mass-to-charge ratio (m/z) of the parent molecule and its fragments. HRMS can determine the exact mass with high precision, allowing for the unambiguous calculation of the molecular formula. The monoisotopic mass of this compound is 215.02522894 Da, corresponding to the molecular formula C₈H₉NO₄S. nih.gov Analysis of the fragmentation pattern can help confirm the structure; expected fragments would include the loss of the hydroxyl group (M-17), the entire carboxyl group (M-45), and the phenyl group (M-77), similar to the fragmentation of benzoic acid. docbrown.info Predicted collision cross-section (CCS) values are useful for advanced structural characterization. uni.lu

Table 2: Predicted HRMS Adducts and Fragments for this compound

| Adduct/Fragment | Formula | Predicted m/z | Reference |

| [M+H]⁺ | [C₈H₁₀NO₄S]⁺ | 216.03250 | uni.lu |

| [M+Na]⁺ | [C₈H₉NNaO₄S]⁺ | 238.01444 | uni.lu |

| [M-H]⁻ | [C₈H₈NO₄S]⁻ | 214.01794 | uni.lu |

| [M-OH]⁺ | [C₈H₈NO₃S]⁺ | 198.02248 | docbrown.infouni.lu |

| [M-COOH]⁺ | [C₇H₈NO₂S]⁺ | 170.02755 | docbrown.info |

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful hyphenated technique ideal for analyzing this compound in complex mixtures. nih.gov The liquid chromatography step separates the target compound from other components before it enters the mass spectrometer for detection and identification. sielc.comnih.gov This method is particularly suitable due to the compound's polarity and thermal sensitivity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of this compound must be increased through a derivatization step, such as silylation. nih.gov Following derivatization, the compound can be separated by gas chromatography and analyzed by the mass spectrometer. nih.govscholarsresearchlibrary.com This method is effective for quantification by using a deuterated internal standard. nih.gov

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is not used to characterize the organic structure but is an elemental analysis technique. rsc.orgthermofisher.com It can be employed for the indirect quantification of this compound by measuring the total sulfur content in a sample, assuming the compound is the only sulfur-containing species present. thermofisher.comthermofisher.com The sample is introduced into a high-temperature plasma, which excites the sulfur atoms, causing them to emit light at characteristic wavelengths that are then measured. rsc.orgspectroscopyonline.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. researchgate.net

The spectrum would be dominated by a very broad absorption band for the O-H stretching of the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.info The C=O stretching of the carbonyl group will appear as a strong, sharp peak around 1700-1680 cm⁻¹. docbrown.info The sulfamoyl group will exhibit N-H stretching vibrations around 3400-3300 cm⁻¹ and characteristic S=O stretching absorptions. Aromatic C-H and C=C stretching vibrations will also be present. researchgate.netnist.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | docbrown.info |

| N-H Stretch | Sulfonamide | 3400 - 3300 | researchgate.net |

| C-H Stretch | Aromatic | 3100 - 3000 | docbrown.info |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 | docbrown.info |

| S=O Asymmetric Stretch | Sulfonamide | ~1350 | researchgate.net |

| S=O Symmetric Stretch | Sulfonamide | ~1160 | researchgate.net |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | docbrown.info |

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π→π* transitions within the substituted benzene (B151609) ring. Based on data from structurally similar compounds like furosemide, which also contains a sulfamoylbenzoic acid moiety, the UV spectrum is expected to show absorption maxima in the range of 270-330 nm. researchgate.net The exact position and intensity of these peaks are influenced by the solvent and the electronic effects of the methyl, carboxyl, and sulfamoyl substituents on the aromatic ring.

Chromatographic Techniques

Chromatographic methods are essential for the separation, isolation, and quantification of this compound from reaction mixtures or formulated products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and quantification of this compound. A reverse-phase HPLC method is typically employed for this purpose. ekb.eg

A standard method would utilize a C18 column to separate the compound based on its hydrophobicity. sielc.com The mobile phase generally consists of a mixture of an aqueous buffer (often containing an acid like phosphoric or formic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comgoogle.com Detection is commonly performed using a UV detector, with the wavelength set near one of the compound's absorption maxima, such as 240 nm. google.comgoogle.com This method allows for the effective separation and precise quantification of this compound and any related impurities. ekb.egmdpi.com

Table 4: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition | Reference |

| Column | Reverse-Phase C18 | sielc.com |

| Mobile Phase A | Water with 0.1% Formic/Phosphoric Acid | sielc.com |

| Mobile Phase B | Acetonitrile or Methanol | google.com |

| Elution | Gradient or Isocratic | ekb.eg |

| Flow Rate | 1.0 mL/min | google.comgoogle.com |

| Detection | UV at ~240 nm | google.comgoogle.com |

Other Analytical Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared against the theoretically calculated values based on the compound's molecular formula. For this compound, the molecular formula is C₈H₉NO₄S. fishersci.co.uk The comparison between experimental and theoretical values is a critical step in verifying the synthesis of a new substance and confirming its elemental makeup.

Table 1: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₈H₉NO₄S and atomic masses.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 44.64 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.22 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.51 |

| Oxygen | O | 15.999 | 4 | 63.996 | 29.73 |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.90 |

| Total | 215.223 | 100.00 |

Note: Values are rounded. The molecular weight computed by PubChem is 215.23 g/mol . fishersci.co.uk

The melting point is a crucial physical property used to characterize crystalline solids and as an initial indicator of purity. A sharp melting point range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The determination is commonly performed using a capillary method in a calibrated melting point apparatus, where the temperature is ramped at a controlled rate, often 1 °C/min as per pharmacopeia standards. The reported melting point for this compound is 162.85 °C.

Table 2: Physical Property Data for this compound

| Parameter | Value | Source(s) |

| Melting Point | 162.85 °C |

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for determining the purity of non-volatile organic compounds like this compound. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The purity is typically determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram at a specific wavelength using a UV detector.

For related sulfonamide compounds and benzoic acid derivatives, HPLC is the standard quality control method for purity assessment. For instance, the purity of Methyl 2-methoxy-5-sulfamoylbenzoate, a related ester, is specified as ≥99.0% by HPLC. While a specific, detailed HPLC method for this compound is not detailed in the reviewed literature, a typical analysis would use a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.

Table 3: Example Purity Specification for a Related Compound by HPLC This table is representative of purity standards for similar compounds, such as Methyl 2-methoxy-5-sulfamoylbenzoate.

| Analytical Method | Parameter | Specification | Source(s) |

| HPLC | Purity | ≥99.0% | |

| HPLC | Individual Impurity | Not more than 0.10% | - |

| HPLC | Total Impurities | Not more than 1.0% | - |

Computational Chemistry and Modeling

Molecular Docking and Ligand-Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

In the context of 2-Methyl-5-sulfamoylbenzoic acid, molecular docking studies on analogous sulfamoyl benzoic acid (SBA) derivatives have been instrumental in understanding their binding to specific biological targets, such as the lysophosphatidic acid (LPA) receptors. For instance, computational docking analyses of SBA compounds with the LPA2 receptor have rationalized their structure-activity relationships (SAR). acs.orgnih.gov

Research on SBA analogues has demonstrated that specific structural modifications can significantly influence binding affinity. For example, docking studies revealed that certain analogues achieve favorable binding energies, such as -8.53 kcal/mol and -9.21 kcal/mol, within the LPA2 ligand-binding pocket. acs.org These studies suggest that the sulfamoylbenzoic acid scaffold can adopt conformations that allow for critical interactions with key amino acid residues. In the LPA2 receptor, these interactions may involve residues like arginine and lysine. researchgate.net While specific docking data for this compound is not detailed in the provided results, the findings for its analogues suggest its potential to fit within the same binding pocket. The methyl group at the 2-position and the sulfamoyl group at the 5-position would be key determinants of its specific binding orientation and affinity.

Table 1: Representative Binding Affinities of Sulfamoyl Benzoic Acid Analogues with the LPA2 Receptor

| Compound Analogue | Binding Affinity (kcal/mol) |

| Analogue A | -8.53 |

| Analogue B | -9.21 |

| Analogue C | -7.94 |

Note: The data in this table is representative of closely related sulfamoyl benzoic acid analogues and is intended to illustrate the potential binding energies. Data is sourced from a study on SBA analogues. acs.org

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and properties of molecules. escholarship.org Methods like Density Functional Theory (DFT) are commonly used to calculate a molecule's optimized geometry, electronic properties, and spectroscopic signatures. researchgate.netepstem.net

For derivatives of this compound, such as 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, quantum chemical calculations have been performed using the B3LYP functional with a 6-31G(d,p) basis set. researchgate.netmjcce.org.mk These studies provide valuable information on:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netepstem.net

Mulliken Population Analysis: Assigning partial charges to each atom in the molecule to understand charge distribution and intramolecular charge transfer. mjcce.org.mk

While specific quantum chemical data for this compound is not available in the search results, the established methodologies for similar sulfonamide-containing benzoic acid derivatives provide a clear framework for how such an analysis would be conducted and what insights it would yield. nih.gov The results would elucidate the electronic effects of the methyl and sulfamoyl substituents on the benzoic acid core.

Table 2: Representative Quantum Chemical Properties of a Related Sulfonamide Derivative

| Property | Calculated Value (Representative) | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G(d,p) |

| First Hyperpolarizability | 3.136 x 10⁻³⁰ esu | DFT/B3LYP/6-31G(d,p) |

Note: The data in this table is based on a study of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid and is for illustrative purposes. researchgate.netmjcce.org.mk

Structure-Based Pharmacophore Development

Pharmacophore modeling is a crucial component of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A structure-based pharmacophore model is derived from the three-dimensional structure of a ligand-receptor complex.

The sulfamoylbenzoic acid scaffold has been a subject of structure-based pharmacophore design, particularly in the development of specific agonists for the LPA2 receptor. acs.orgnih.gov This approach begins with a known active compound or a ligand bound to its target protein to define the key pharmacophoric features. These features typically include:

Hydrogen bond acceptors and donors

Hydrophobic regions

Aromatic rings

Ionizable groups

For this compound, a pharmacophore model would be developed based on its interactions within a target binding site, such as that of the LPA2 receptor. The carboxylic acid group would likely serve as a hydrogen bond acceptor and an ionizable feature. The sulfamoyl group provides both hydrogen bond donor and acceptor capabilities. The benzene (B151609) ring itself constitutes a hydrophobic and aromatic feature, with the methyl group contributing to the hydrophobic character.

By developing a pharmacophore model, researchers can perform virtual screening of large compound libraries to identify other structurally diverse molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. nih.gov This methodology has been successfully applied to design novel SBA analogues with high potency and selectivity for the LPA2 receptor. acs.org

Table 3: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Hydrogen Bond Acceptor | Carboxylic acid, Sulfamoyl group |

| Hydrogen Bond Donor | Sulfamoyl group |

| Negative Ionizable | Carboxylic acid |

| Aromatic Ring | Benzene ring |

| Hydrophobic | Benzene ring, Methyl group |

Applications in Advanced Materials and Other Fields

Corrosion Inhibition

Intermediates in Pharmaceutical Synthesis

While various sulfamoylbenzoic acid derivatives are crucial intermediates in the pharmaceutical industry, research explicitly detailing the role of 2-Methyl-5-sulfamoylbenzoic acid in the synthesis of specific drugs is not publicly available. Investigations into the synthesis of common diuretics and other sulfonamide-based drugs reveal the use of other precursors. For instance, the synthesis of the diuretic Furosemide typically starts from 2,4-dichlorobenzoic acid, and the production of the antipsychotic Sulpiride (B1682569) utilizes 2-methoxy-5-sulfamoylbenzoic acid. There is no available literature that connects this compound as a direct precursor to these or other major pharmaceutical agents.

Due to the absence of specific and verifiable research findings for this compound within the scope of the requested applications, the generation of a detailed and scientifically accurate article as per the provided outline is not possible at this time.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to exploring the chemical space around the 2-methyl-5-sulfamoylbenzoic acid core. Current methods often involve multi-step processes, including chlorosulfonation of a benzoic acid precursor, followed by amination and other modifications. researchgate.netnih.gov For instance, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), an important intermediate, has been optimized from salicylic (B10762653) acid through etherification, sulfonyl chlorination, amination, and esterification, achieving a total yield of 63.7%. researchgate.net

Future research should focus on creating more streamlined and economically viable synthetic strategies. This could involve:

One-Pot Reactions: Developing one-pot, two-step protocols, such as the in-situ formation of acyl chloride followed by reaction with other reagents, can improve efficiency and reduce byproducts. unibs.it

Catalyst Innovation: Exploring new catalysts, like the use of cuprous bromide in the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, can lead to milder reaction conditions and higher yields. google.comgoogle.com

Solvent System Optimization: The choice of solvent can dramatically influence reaction outcomes. For example, switching from a polar protic solvent like methanol (B129727) to a polar aprotic solvent like DMSO has enabled the preferential synthesis of ortho-substituted benzenesulfonamides over para-substituted ones. nih.gov

Diverse Starting Materials: Investigating alternative starting materials and building blocks will allow for the creation of a wider library of derivatives. A patented method describes the synthesis of 2-methoxy-5-sulfamoylbenzoic acid starting from 4-methoxybenzenesulfonamide (B72560) through bromination and cyanation reactions. wipo.int

Deeper Understanding of Mechanisms of Action

Derivatives of the sulfamoylbenzoic acid scaffold have been shown to interact with several biological targets. A primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes. unibs.itnih.gov Specifically, certain derivatives show potent inhibition of the tumor-associated CAIX isoform, which contributes to the acidification of the tumor microenvironment, facilitating invasion and metastasis. nih.gov

Another identified mechanism is the inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes are involved in regulating physiological processes like thrombosis, inflammation, and cancer. nih.gov For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a potent and selective inhibitor of the h-NTPDase8 isoform. nih.gov

Future research should aim to:

Elucidate the precise binding interactions with these targets through techniques like X-ray crystallography. nih.gov

Investigate downstream signaling pathways affected by the inhibition of these enzymes.

Explore potential off-target effects and identify any additional mechanisms of action that could contribute to their biological activity or potential side effects.

Development of Highly Selective Derivatives

A significant challenge in drug development is achieving selectivity for the target enzyme or receptor to minimize off-target effects and improve the safety profile. Research has already demonstrated the feasibility of developing highly selective inhibitors based on the sulfamoylbenzoic acid framework. For instance, variations of substituents on the benzenesulfonamide (B165840) ring led to a compound that exhibited over 100-fold selectivity for the CAIX isozyme over other human CAs. nih.gov Similarly, specific derivatives have shown selective inhibition among different h-NTPDase isoforms. nih.gov

Future efforts should systematically explore structure-activity relationships (SAR) to enhance this selectivity. This involves:

Targeted Modifications: Synthesizing focused libraries of derivatives with systematic changes to the substituents on the aromatic ring. For example, a study on 2,4-dichloro-5-sulfamoylbenzoic acid derivatives created a library of oxime esters to probe their inhibitory potential against different CA isoforms. unibs.it

Isostructural Comparisons: Using X-ray crystallography to compare how different derivatives bind to various isoforms, providing a structural basis for observed selectivity. nih.gov

Computational Guidance: Employing molecular modeling to predict which modifications are most likely to improve selective binding to the desired target.

Comprehensive Toxicological and Ecotoxicological Profiling

While the therapeutic potential of this compound derivatives is being explored, a thorough understanding of their safety is crucial. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation. nih.gov

This preliminary hazard identification underscores the need for comprehensive toxicological profiling for any new derivative being considered for therapeutic use. Furthermore, the environmental fate and impact of these compounds must be assessed. Ecotoxicological studies are essential for regulatory decision-making and involve evaluating the relevance of test species, exposure conditions, and endpoints to the specific environment under consideration. researchgate.net

Future research must include:

In Vitro and In Vivo Toxicity Studies: Comprehensive testing to determine acute and chronic toxicity, mutagenicity, and carcinogenicity.

ADMET Profiling: In silico and experimental assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to predict the pharmacokinetic behavior of these compounds in humans. nih.gov

Ecotoxicological Assessments: Studies to understand the potential impact on various organisms and ecosystems, including effects on survival and reproduction in relevant species. researchgate.net This is critical for responsible development and to prevent environmental contamination.

Advanced Computational Modeling for Drug Discovery

Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, enabling the rapid screening of virtual compound libraries and guiding the optimization of lead compounds. nih.gov For derivatives of sulfamoylbenzoic acid, computational methods are already being applied. Molecular docking studies have been used to predict the binding modes of these compounds within the active sites of enzymes like α-glucosidase, α-amylase, and carbonic anhydrases. nih.govunibs.it

Advancing the use of computational modeling will be key to accelerating the discovery process. Future directions include:

Virtual High-Throughput Screening (vHTS): Using validated models of target proteins to screen large virtual libraries of potential derivatives to identify promising candidates for synthesis. nih.gov

Predictive ADMET Models: Developing and refining computational models to predict drug-likeness and pharmacokinetic properties, helping to filter out compounds with unfavorable profiles early in the discovery pipeline. nih.gov

Homology Modeling: For targets where an experimental structure is unavailable, homology modeling can be used to generate a reliable 3D model for structure-based design, provided a suitable template protein exists. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Building QSAR models to quantitatively correlate chemical structure with biological activity, providing deeper insights for designing more potent and selective compounds.

Potential for New Therapeutic Applications

The ability of sulfamoylbenzoic acid derivatives to inhibit key enzymes opens up a wide range of potential therapeutic applications. Current research has primarily focused on their roles as:

Anticancer Agents: By selectively inhibiting tumor-associated carbonic anhydrase IX, these compounds have the potential to be developed into novel anticancer drugs. nih.gov Some derivatives have also shown promising antiproliferative effects on human triple-negative breast cancer cell lines. unibs.it

Antidiabetic Agents: Certain derivatives have demonstrated potent inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, suggesting a role in managing postprandial hyperglycemia in diabetes. nih.gov

Anti-inflammatory and Other Roles: The inhibition of h-NTPDases, which are implicated in inflammation, thrombosis, and diabetes, suggests that selective inhibitors could be developed for these conditions. nih.gov Furthermore, the broader family of carbonic anhydrase inhibitors is used to treat glaucoma, epilepsy, and edema, indicating that new derivatives could be explored for these and other related diseases. nih.gov

Future research should explore these and other potential applications, guided by the expanding understanding of the mechanisms of action of this versatile class of compounds. The development of dual inhibitors, such as those targeting both Mcl-1 and Bfl-1 anti-apoptotic proteins, showcases another promising strategy for cancer therapy that could be explored with this scaffold. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-methyl-5-sulfamoylbenzoic acid, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves sulfamoylation of 2-methylbenzoic acid derivatives. For example, sulfonation of 5-amino-2-methylbenzoic acid using sulfamic acid under controlled pH (4–5) and temperature (80–100°C) can yield the target compound. Post-synthesis purification via recrystallization in ethanol-water mixtures (1:3 v/v) improves purity to >95% . Purity validation should employ HPLC with a C18 column and UV detection at 254 nm, referencing retention times of known sulfonamide standards .

Q. How can researchers develop robust HPLC methods for quantifying this compound in complex matrices?

- Methodological Answer : Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% phosphoric acid in water (A) and acetonitrile (B). A gradient elution (10–40% B over 20 min) at 1.0 mL/min flow rate resolves the compound from impurities. Validate the method using spiked samples, ensuring linearity (R² > 0.995) across 0.1–100 µg/mL and limit of detection (LOD) < 0.05 µg/mL .

Q. What stability-indicating assays are suitable for detecting degradation products of this compound?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS can identify degradation products. For example, hydrolytic degradation under alkaline conditions (pH 9) may yield 2-methylbenzoic acid and sulfamic acid. Compare results with impurity reference standards like 2-amino-4-chloro-5-sulphamoylbenzoic acid (EP Impurity C) to confirm degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. The sulfamoyl group’s sulfur atom shows high electrophilicity (Fukui indices > 0.15), favoring reactions with amines or thiols. Validate predictions experimentally using kinetic studies in polar aprotic solvents (e.g., DMF) at 25–60°C .

Q. How should researchers address discrepancies in reported CAS numbers (20532-14-3 vs. 22117-85-7) for this compound?

- Methodological Answer : Cross-validate using analytical characterization:

Q. What strategies are effective for designing bioactivity assays targeting sulfamoyl-containing analogs in drug discovery?

- Methodological Answer : Screen against enzymes like carbonic anhydrase or bacterial dihydropteroate synthase (DHPS), where sulfonamides are known inhibitors. Use fluorescence-based assays (e.g., FITC-labeled inhibitors) with IC₅₀ determination. For this compound, compare inhibition kinetics with structurally related impurities (e.g., 4-chloro-5-sulfamoyl derivatives) to assess structure-activity relationships .

Data Contradiction Analysis

- CAS Number Discrepancy : cites CAS 22117-85-7, while lists 20532-14-3. This may indicate isomer confusion (e.g., positional sulfamoyl substitution) or sourcing errors. Resolve via spectral comparison and regulatory database checks .

- Synthetic Yields : Purity claims (>95% in vs. 98% in ) suggest variability in recrystallization protocols. Replicate methods using ethanol-water gradients and track impurity profiles via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.